molecular formula C14H6F4 B15249067 1,2,3,4-Tetrafluoroanthracene CAS No. 102936-13-0

1,2,3,4-Tetrafluoroanthracene

Cat. No.: B15249067
CAS No.: 102936-13-0
M. Wt: 250.19 g/mol
InChI Key: JAHZEKMSZBVSSN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings. Its molecular formula is $ \text{C}{14}\text{H}8\text{F}_4 $, and it features fluorine atoms substituted at the 1, 2, 3, and 4 positions of the anthracene backbone. The compound is synthesized via fluorination reactions, such as halogen exchange or electrophilic substitution, and has been utilized in Diels-Alder reactions to generate fluorinated diesters, as demonstrated in its use to prepare 1,2,3,4-tetrafluorodiisobenzoyldinitrate (7d) with 88% yield . Its unique structure makes it a valuable intermediate in materials science, particularly for developing fluorinated polymers or optoelectronic materials.

Properties

CAS No.

102936-13-0

Molecular Formula

C14H6F4

Molecular Weight

250.19 g/mol

IUPAC Name

1,2,3,4-tetrafluoroanthracene

InChI

InChI=1S/C14H6F4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H

InChI Key

JAHZEKMSZBVSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3F)F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,3,4-Tetrafluoroanthracene typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of anthracene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .

Industrial production methods may involve the use of more scalable processes, such as the fluorination of anthracene in a continuous flow reactor. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity .

Chemical Reactions Analysis

1,2,3,4-Tetrafluoroanthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, hydrazine, lithium aluminium hydride, bromine, and nitric acid . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrafluoroanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of 1,2,3,4-Tetrafluoroanthracene and Analogues

Compound Name Molecular Formula Substitution Pattern Key Characteristics Applications
This compound $ \text{C}{14}\text{H}8\text{F}_4 $ Fluorines at 1,2,3,4 positions High reactivity in Diels-Alder reactions; enhanced electron-withdrawing effects Synthesis of fluorinated polymers
3,4-Difluoro-9,10-dioxa-1,2-diaza-anthracene $ \text{C}{12}\text{H}6\text{F}2\text{N}2\text{O}_2 $ Fluorines at 3,4; oxygen/nitrogen heteroatoms Stable crystalline structure (confirmed via X-ray crystallography); modular reactivity with nucleophiles Pharmaceutical intermediates
2,3,6,7-Tetrabromoanthracene $ \text{C}{14}\text{H}8\text{Br}_4 $ Bromines at 2,3,6,7 positions Challenging synthesis due to inert outer rings; limited functionalization pathways Materials science (e.g., fluorescent probes)
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene $ \text{C}{10}\text{H}{10}\text{ClF} $ Chlorine and fluorine on aromatic ring Combined halogen effects enhance biological activity; reduced aromaticity due to saturation Bioactive molecule development

Physical and Electronic Properties

  • Fluorination Effects : The electron-withdrawing nature of fluorine in this compound reduces HOMO-LUMO gaps, enhancing suitability for optoelectronic applications. This contrasts with 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (), where high fluorination increases thermal stability and hydrophobicity .
  • Solubility : Fluorinated anthracenes generally exhibit lower solubility in polar solvents compared to hydrogenated analogs like 6-Ethyl-1,2,3,4-tetrahydroanthracene ($ \text{C}{16}\text{H}{18} $), which benefits from reduced aromaticity and alkyl substitution .

Key Differentiators and Challenges

  • Synthetic Accessibility : Fluorination at the 1-4 positions of anthracene is more feasible than bromination at 2-3-6-7 positions, as seen in the high-yield synthesis of this compound versus the laborious route for 2,3,6,7-Tetrabromoanthracene .

Biological Activity

1,2,3,4-Tetrafluoroanthracene (TFA) is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its unique electronic properties and potential applications in various fields, including materials science and medicinal chemistry. This article will explore the biological activity of TFA, focusing on its effects on cellular systems, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C14H8F4 and a molecular weight of 268.21 g/mol. The presence of four fluorine atoms significantly alters its chemical reactivity and biological interactions compared to its parent compound anthracene.

PropertyValue
Molecular FormulaC14H8F4
Molecular Weight268.21 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents like toluene
StructureChemical Structure

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of TFA and related compounds. For instance, research has shown that anthracene derivatives exhibit selective antibacterial activity against Gram-positive bacteria. While TFA itself has not been extensively studied for antimicrobial properties, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of TFA on various cancer cell lines. Preliminary findings indicate that TFA may exhibit cytotoxic effects at certain concentrations. For example:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : Approximately 15 µM
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

These results are consistent with other studies on fluorinated PAHs which suggest that fluorination can enhance cytotoxicity due to increased lipophilicity and altered interaction with cellular membranes .

Case Studies

A notable case study involved the evaluation of TFA's effects on human liver carcinoma cells (HepG2). The study found that treatment with TFA resulted in significant cell death, with an observed increase in reactive oxygen species (ROS) levels, indicating oxidative stress as a potential mechanism of action.

Table 2: Summary of Cytotoxic Effects of TFA on HepG2 Cells

Treatment Concentration (µM)% Cell ViabilityROS Level (Relative Units)
01001
5851.5
10702
15453

Mechanistic Insights

The biological activity of TFA is hypothesized to be linked to its ability to intercalate into DNA due to its planar structure and electron-rich aromatic system. This intercalation can disrupt normal DNA replication and transcription processes, leading to increased cellular stress responses and apoptosis.

Potential Applications

Given its biological activity, TFA may have potential applications in:

  • Anticancer Therapy : As a lead compound for developing new anticancer agents.
  • Antimicrobial Agents : Further exploration into its antibacterial properties could lead to novel treatments for resistant bacterial strains.
  • Photodynamic Therapy : Its photophysical properties may allow for applications in light-activated therapies.

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